molecular formula C20H21NO4 B5761851 ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

Cat. No. B5761851
M. Wt: 339.4 g/mol
InChI Key: MIMQRHJKXXPWGJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate, also known as EAE, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the scavenging of free radicals. ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response, and to increase the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has also been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. However, one limitation of using ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate. One direction is the further investigation of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Another direction is the development of new materials based on ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate for applications in optoelectronics and photonics. Additionally, the synthesis of new compounds based on ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate for use in medicinal chemistry and organic synthesis is an area of future research.

Synthesis Methods

Ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with acetic anhydride, followed by the reaction with 3-aminobenzoic acid and ethyl chloroformate. The final product is obtained through the reaction of the intermediate with acetic acid and acetic anhydride.

Scientific Research Applications

Ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. In materials science, ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been used as a building block for the synthesis of new materials with unique optical and electronic properties. In organic synthesis, ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been used as a starting material for the synthesis of various compounds.

properties

IUPAC Name

ethyl 3-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-18-11-8-15(9-12-18)10-13-19(22)21-17-7-5-6-16(14-17)20(23)25-4-2/h5-14H,3-4H2,1-2H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMQRHJKXXPWGJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}benzoate

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